Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS) over Endothelial NOS (eNOS)
4-Benzyloxy-3-methoxynitrostyrene demonstrates potent and selective inhibition of human neuronal nitric oxide synthase (nNOS) compared to human endothelial NOS (eNOS). In a head-to-head enzyme assay, the compound exhibited an IC50 of 97 nM against nNOS expressed in Sf9 cells, while showing an IC50 of 33.3 μM against eNOS under identical assay conditions [1]. This represents a 343-fold selectivity for nNOS over eNOS, a feature not commonly reported for unsubstituted or methyl-substituted nitrostyrenes.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 97 nM (human nNOS) |
| Comparator Or Baseline | IC50 = 33.3 μM (human eNOS) in the same assay |
| Quantified Difference | 343-fold selectivity for nNOS |
| Conditions | Human nNOS and eNOS expressed in Sf9 cells; assay measures conversion of [3H]L-arginine to [3H]L-citrulline; 15 min preincubation |
Why This Matters
This selectivity profile is critical for researchers studying nNOS-mediated pathways without confounding eNOS inhibition, making this compound a valuable tool compound for neurological research.
- [1] BindingDB. BDBM50394745 CHEMBL2165821. IC50 values for human nNOS (97 nM) and human eNOS (33.3 μM). View Source
